molecular formula C19H21N5O B2875509 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(m-tolyl)propanamide CAS No. 2034234-43-8

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(m-tolyl)propanamide

Cat. No. B2875509
CAS RN: 2034234-43-8
M. Wt: 335.411
InChI Key: PSGMUIBEANVIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(m-tolyl)propanamide, also known as PEP005, is a synthetic compound that has been found to have potential therapeutic applications in the treatment of various skin diseases. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.

Scientific Research Applications

Ethylene Biosynthesis Inhibition in Plants

Research has demonstrated the potential of pyrazinamide derivatives, closely related to the chemical structure , in blocking ethylene biosynthesis. Ethylene plays a critical role in the ripening of fruits and the senescence of flowers, affecting their shelf lives. Pyrazinamide, when converted to pyrazinecarboxylic acid (POA) in plant cells, suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme responsible for the final step in ethylene formation. This finding suggests that derivatives of pyrazinamide could serve as regulators of plant metabolism, particularly in controlling ethylene biosynthesis, thus decreasing postharvest loss (Sun et al., 2017).

Antimicrobial Activity

A study on the synthesis and antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives, which share a core structural similarity with the compound , found these derivatives to exhibit significant antimicrobial activity. This activity was observed against Gram-negative bacteria (E. coli ATCC8739 and P. aeruginosa ATCC 9027), Gram-positive bacteria (S. aureus ATCC 6583P), and a yeast-like fungus (C. albicans ATCC 2091), indicating their potential as antimicrobial agents (Hassan, 2013).

Copper-Catalyzed N-Arylation

In the field of chemical synthesis, the compound and its related derivatives have been investigated for their role in copper-catalyzed N-arylation processes. The use of ethylene glycol as a medium for the reaction of diazoles, including imidazole and pyrazole, with aryl iodides and bromides under microwave irradiation has been explored. This research highlights the compound's relevance in facilitating N-arylated product formation, offering efficient pathways for chemical synthesis (Sharifi et al., 2016).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, showing significant antioxidant activity. This activity was assessed using various in vitro assays, such as DPPH, ABTS, and FRAP, indicating that these compounds, which are structurally related to the original chemical compound of interest, could be developed into therapeutic agents with potential antioxidant properties (Chkirate et al., 2019).

properties

IUPAC Name

3-(3-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-15-3-2-4-16(13-15)5-6-18(25)22-9-11-24-12-10-23-19(24)17-14-20-7-8-21-17/h2-4,7-8,10,12-14H,5-6,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMUIBEANVIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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